Isochromenylium

Constitutional isomerism Regioselectivity Nucleophilic addition

Isochromenylium (systematically, 2-benzopyrylium) is a bicyclic oxonium cation with formula C₉H₇O⁺, formally derived from isochromene by protonation at the oxygen atom. This constitutional isomer of the more familiar chromenylium (1-benzopyrylium) system represents a distinct class of non-classical, weakly Hückel-aromatic reactive intermediates.

Molecular Formula C9H7O+
Molecular Weight 131.15 g/mol
Cat. No. B1241065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochromenylium
Molecular FormulaC9H7O+
Molecular Weight131.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C=[O+]C=CC2=C1
InChIInChI=1S/C9H7O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/q+1
InChIKeyDQZLFOAQOCSCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochromenylium Procurement Guide: What Scientific Buyers Must Know Before Sourcing This 2-Benzopyrylium Synthon


Isochromenylium (systematically, 2-benzopyrylium) is a bicyclic oxonium cation with formula C₉H₇O⁺, formally derived from isochromene by protonation at the oxygen atom [1]. This constitutional isomer of the more familiar chromenylium (1-benzopyrylium) system represents a distinct class of non-classical, weakly Hückel-aromatic reactive intermediates [2]. Critically, unlike the naturally abundant 1-benzopyrylium scaffold found in anthocyanidins and flavylium dyes, the 2-benzopyrylium skeleton occurs in virtually no natural products, making synthetic access to this heterocyclic cation a specialized procurement requirement [3]. The practical reagent form most relevant to procurement is isochromenylium tetrafluoroborate (ICTB), a storable, air- and moisture-stable salt first reported by Hu, Qian, Wang, Wang & Yao in 2009 [4].

Why Generic Substitution Fails for Isochromenylium: Key Scientific Differentiation Points That Preclude Simple Analog Swapping


Substituting isochromenylium with its 1-benzopyrylium (chromenylium) isomer or with simpler pyrylium salts is not chemically equivalent for three irreducible reasons. First, the position of the ring oxygen dictates the regiochemistry of nucleophilic addition: 2-benzopyrylium undergoes selective C-1 addition, generating 1H-isochromenes, whereas 1-benzopyrylium undergoes C-2/C-4 addition, yielding 2H-chromenes and 4H-chromenes — a fundamentally divergent reactivity profile [1]. Second, the planar 10π-electron aromatic structure of the isobenzopyrylium ion lacks an obvious coordination site for chiral catalysts, a structural feature that historically prevented enantioselective transformations using standard ligand-metal complexes [2]. Third, the isochromenylium tetrafluoroborate salts (ICTBs) represent a distinct reagent class that is air- and moisture-stable and storable at bench-top, a stability profile that is not replicated by typical in situ–generated chromenylium or pyrylium intermediates, which decompose rapidly upon exposure to ambient atmosphere [3]. These three differentiation dimensions — constitutional isomerism, stereoelectronic catalyst-binding landscape, and reagent-level stability — mean that no generic pyrylium or benzopyrylium salt can serve as a drop-in replacement for a synthetic route designed around the isochromenylium scaffold.

Isochromenylium Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Constitutional Isomerism: Isochromenylium (2-Benzopyrylium) vs. Chromenylium (1-Benzopyrylium) – Differential Regiochemistry and Natural Occurrence

Isochromenylium is the 2-benzopyrylium constitutional isomer of the 1-benzopyrylium (chromenylium) cation. This positional isomerism of the heterocyclic oxygen atom dictates fundamentally different regioselectivity in nucleophilic addition: isochromenylium reacts exclusively at the C-1 position to yield 1H-isochromenes, while chromenylium undergoes addition at C-2 or C-4, producing 2H-chromenes or 4H-chromenes. Furthermore, the 1-benzopyrylium scaffold occurs widely in nature (anthocyanidins, flavylium dyes), whereas the 2-benzopyrylium skeleton does not occur naturally, making synthetically sourced isochromenylium the sole access point to this structural space [1].

Constitutional isomerism Regioselectivity Nucleophilic addition

Bench-Top Stability: Isochromenylium Tetrafluoroborates (ICTBs) vs. In Situ–Generated Isochromenylium Intermediates – Air/Moisture Tolerance, Storability, and Reagent-Level Convenience

Before 2009, isochromenylium cations were exclusively generated in situ from o-alkynylbenzaldehydes using metal catalysts (Au, Ag, Cu, Pd, Pt) or electrophilic promoters (I₂, IPy₂BF₄, TfOH) and were inseparable, non-storable intermediates highly reactive toward moisture and air. The breakthrough transformation of these reactive intermediates into storable isochromenylium tetrafluoroborate salts (ICTBs) by Hu, Qian, Wang, Wang & Yao (2009) produced the first air- and moisture-stable, bench-top-storable reagents of this class. The ICTB salts can be handled, weighed, and stored under ambient laboratory conditions without special precautions, while retaining the high characteristic reactivity of isochromenylium intermediates in subsequent cascade and cycloaddition reactions [1]. This stability/reactivity balance distinguishes ICTBs from the parent in situ–generated isochromenylium and from most other pyrylium-class oxonium salts, which are typically moisture-sensitive and require freshly prepared solutions [2].

Reagent stability Air-stable oxonium salts Storable reactive intermediates

Asymmetric Synthesis Enantioselectivity: Isochromenylium-Derived Chiral 1H-Isochromenes via Pd(OAc)₂/(S)-Trip Binary Catalysis – Up to >99.5% ee vs. Previously Uncontrolled Racemic Background

Prior to 2013, all cascade reactions involving isochromenylium intermediates proceeded with zero enantiocontrol; the planar 10π-electron aromatic structure of the isobenzopyrylium ion was believed to lack a viable coordination site for chiral catalysts, precluding stereoselective transformations. The Yao group achieved the first catalytic asymmetric cascade annulation of in situ–generated isochromenyliums by employing cooperative binary catalysis: Pd(OAc)₂ (2.5 mol%) activates the alkyne to form a metallo-isochromenylium, while (S)-TRIP chiral phosphoric acid (3.75 mol%) simultaneously acts as a chiral counterion and hydrogen-bond donor to organize a supramolecular transition state for the oxa-Diels–Alder cycloaddition. Across 40 reported examples, products were obtained with enantiomeric excess up to >99.5% ee, with three new C–C bonds and two new ring systems formed in a single operation at room temperature, the highest reaction yield reaching 92% [1]. The reaction was demonstrated to be scalable to gram quantities without loss of stereoselectivity [1]. This level of enantiocontrol for a 2-benzopyrylium-based transformation is unprecedented among all oxonium-mediated asymmetric processes [2].

Asymmetric catalysis Enantioselective synthesis Quaternary carbon construction

Catalyst-Free Three-Component Cascade Annulation: ICTB-Mediated Synthesis of Benzo[c]phenanthridines vs. Traditional Multi-Step Metal-Catalyzed Routes

ICTBs enable a unique three-component cascade reaction with electron-rich stilbenes and acetonitrile under entirely catalyst-free conditions at ambient temperature. This reaction constructs the tetracyclic benzo[c]phenanthridine skeleton in a single synthetic operation via a sequence of intermolecular oxa-[4+2] cycloaddition, nucleophilic addition of acetonitrile (acting as both solvent and reagent), and intramolecular Friedel–Crafts cyclization. The transformation forms multiple C–C and C–N bonds in one pot without any transition metal, acid, or base catalyst [1]. In contrast, traditional syntheses of benzo[c]phenanthridine alkaloids (e.g., nitidine, chelerythrine) typically require 4–6 linear steps with multiple protecting-group manipulations, Pd-catalyzed cross-coupling steps, and oxidizing agents, generating significantly more waste and requiring chromatographic purification at each intermediate stage [2]. The ICTB-mediated route provides benzo[c]phenanthridine analogues in one step from commercially available stilbenes, with acetonitrile serving the dual role of solvent and nucleophile source.

Catalyst-free cascade Three-component reaction Benzo[c]phenanthridine synthesis

DMMIC Derivatization Reagent for LC-MS Amine Submetabolomics: Quantified Analytical Figures of Merit vs. Conventional Dansyl Chloride Derivatization

A functionalized isochromenylium tetrafluoroborate derivative, 6,7-dimethoxy-3-methyl isochromenylium tetrafluoroborate (DMMIC), was specifically designed as an isotope-coded pyrylium salt derivatization reagent for amine submetabolome analysis by LC-MS. DMMIC introduces a permanent positive charge tag onto amine analytes, significantly enhancing electrospray ionization sensitivity. In a systematic methodology validation using amino acid standards, DMMIC derivatization coupled with LC-MS demonstrated linearity R² between 0.9904 and 0.9998, interday precision of 2.2–21.9%, intraday precision of 1.0–19.7%, and accuracy (recovery) of 71.8–108.8% [1]. By comparison, conventional dansyl chloride (DNS) derivatization for biogenic amine HPLC analysis typically reports linearity R² ≥ 0.997 with limits of detection of 0.07–0.25 mg/L [2], while benzoyl chloride (BzCl) derivatization exhibits variable performance depending on analyte class and requires careful base optimization [3]. DMMIC additionally provides a built-in isotope-coding strategy ([d₀]-, [d₃]-, and [d₆]-DMMIC) producing characteristic fragment ions at m/z 204.1, 207.1, and 210.1, enabling multiplexed relative quantification without separate isotope-labeling steps [1].

Derivatization reagent LC-MS Amine submetabolome Isotope-coded quantification

Diastereoselective Cascade Annulation: ICTB-Mediated Single-Diastereomer Octahydrophenanthrene Synthesis (Up to 86% Yield, 21 Examples) vs. Non-Stereoselective Polycyclic Construction

Air-stable ICTBs react with bifunctional styrenes containing a 1,3-diketone moiety under entirely catalyst-free conditions to afford octahydrophenanthrene derivatives as single diastereomers. The cascade process comprises a [4+2]-cycloaddition followed by intramolecular nucleophilic addition, forming three new C–C bonds with complete diastereocontrol. Across 21 substrate examples, yields of up to 86% were obtained, with each product isolated as a single diastereomer [1]. This is a substantial advance over earlier metal-free cascade reactions of isochromenylium tetrafluoroborate with simple styrenes (Hu et al., J. Org. Chem. 2009), which provided bridged-ring products but without the diastereoselectivity obtained via the bifunctional styrene design and without the synthetic versatility of the 1,3-diketone handle for further functionalization [2]. No alternative oxonium-based reagent class (pyrylium, chromenylium, or flavylium salts) has been reported to achieve comparable diastereoselective polycyclic construction under metal-free, room-temperature conditions.

Diastereoselectivity Cascade reaction Octahydrophenanthrene scaffold

Isochromenylium-Targeted Application Scenarios: Where the Quantitative Differentiation Evidence Dictates Compound Selection


Enantioselective Polycyclic Natural-Product–Like Scaffold Synthesis for Medicinal Chemistry Lead Generation

Medicinal chemistry programs requiring chiral polycyclic scaffolds with quaternary carbon centers should prioritize isochromenylium-based asymmetric cascade chemistry. The Pd(OAc)₂/(S)-Trip binary catalytic system delivers densely functionalized bridged-ring products with enantiomeric excess up to >99.5% ee in a single room-temperature operation [1]. This capability is directly relevant to the synthesis of podophyllotoxin-like analogues and other conformationally locked bioactive scaffolds. No 1-benzopyrylium– or flavylium-based asymmetric catalytic method achieves comparable levels of enantiocontrol with equivalent substrate breadth (40 examples, 45–92% yield) [1]. The gram-scale feasibility demonstrated in the original publication supports transition from discovery to preclinical material supply without method redevelopment.

Metal-Trace-Sensitive Bioactive Compound Synthesis Requiring Catalyst-Free Polycyclic Construction

For the synthesis of benzo[c]phenanthridine alkaloid analogues and related tetracyclic nitrogen heterocycles intended for biological evaluation, the ICTB-mediated three-component catalyst-free cascade with stilbenes and acetonitrile eliminates transition-metal contamination risk entirely [2]. This is a critical advantage over traditional Pd-catalyzed cross-coupling approaches (typically 4–6 steps), where residual palladium must be rigorously removed to sub-ppm levels for cellular assay compatibility. The single-operation, ambient-temperature protocol reduces both the synthetic step count and the purification burden, directly accelerating structure–activity relationship (SAR) exploration of the benzo[c]phenanthridine chemotype.

Amine Submetabolome Profiling via Isotope-Coded Derivatization LC-MS in Clinical Metabolomics

Clinical metabolomics laboratories performing differential amine submetabolome analysis in tissue samples (e.g., tumor vs. para-tumor carcinoma comparisons) benefit from DMMIC as a dual-function derivatization reagent. The permanent cationic charge tag confers high electrospray ionization sensitivity, while the built-in isotope-coding strategy ([d₀]/[d₃]/[d₆]-DMMIC) with characteristic fragment ions at m/z 204.1:207.1:210.1 enables multiplexed relative quantification without separate isotopic labeling workflows [3]. The validated linearity (R² 0.9904–0.9998), precision (interday 2.2–21.9%), and accuracy (recovery 71.8–108.8%) support robust quantitative workflows [3]. The discovery of 20 biogenic amine candidates in Senecio scandens and 13 differential metabolites in esophageal squamous cell carcinoma tissues directly illustrates the reagent's performance in real biological matrices [3].

Diastereomerically Pure Octahydrophenanthrene Building Blocks for Fragment-Based Drug Design

Fragment-based drug discovery programs requiring stereochemically defined, polycyclic fragments with pendant 1,3-diketone functionality for further diversification should evaluate ICTB-derived octahydrophenanthrene products. The catalyst-free cascade with bifunctional styrenes provides these complex scaffolds as single diastereomers in up to 86% yield across 21 diverse examples [4]. The complete diastereoselectivity eliminates chiral chromatographic separation, a significant cost and throughput advantage when building fragment libraries of 100–500 compounds. The 1,3-diketone moiety serves as a versatile synthetic handle for subsequent heterocycle formation (pyrazole, isoxazole, pyrimidine), enabling rapid fragment elaboration without protecting-group chemistry.

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